6-chloro-N-(4-methoxybenzyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
6-Chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chromane ring system substituted with a chloro group, a methoxybenzyl group, and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the chromane derivative.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of 6-chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic or neutral conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives, and hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
6-Chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: Intercalating into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
- 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide
- 6-Chloro-N-(2,4,4-trimethylpentan-2-yl)-1H-imidazopyridin-4-amine
Uniqueness
6-Chloro-N-(4-methoxybenzyl)-4-oxo-2-chromanecarboxamide is unique due to its specific combination of functional groups and its chromane ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16ClNO4 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNO4/c1-23-13-5-2-11(3-6-13)10-20-18(22)17-9-15(21)14-8-12(19)4-7-16(14)24-17/h2-8,17H,9-10H2,1H3,(H,20,22) |
InChI Key |
MHQQXTUEDNPGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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